4-((7-methoxy-2-methyl-4-oxo-4H-chromen-3-yl)oxy)-N-(5-nitrothiazol-2-yl)benzamide
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Description
4-((7-methoxy-2-methyl-4-oxo-4H-chromen-3-yl)oxy)-N-(5-nitrothiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C21H15N3O7S and its molecular weight is 453.43. The purity is usually 95%.
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Biological Activity
The compound 4-((7-methoxy-2-methyl-4-oxo-4H-chromen-3-yl)oxy)-N-(5-nitrothiazol-2-yl)benzamide is a synthetic organic compound that belongs to the class of benzamides. Its unique structural features, including a chromen-4-one core and a nitrothiazole moiety, suggest potential therapeutic applications, particularly in anti-cancer and antimicrobial activities. This article reviews the biological activities associated with this compound, supported by diverse research findings.
Chemical Structure and Properties
The molecular formula of the compound is C21H16N2O5S, with a molecular weight of approximately 408.4 g/mol. The structure comprises a chromenone derivative linked to a nitrothiazole group, which is believed to enhance its biological activity.
Property | Value |
---|---|
Molecular Formula | C21H16N2O5S |
Molecular Weight | 408.4 g/mol |
CAS Number | 951940-12-8 |
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds similar to This compound . For instance, derivatives containing the chromenone core have demonstrated significant cytotoxic effects against various cancer cell lines. In vitro assays revealed that modifications in the structure could lead to enhanced apoptosis in cancer cells, with IC50 values indicating effective concentrations for therapeutic use .
Antimicrobial Activity
The nitrothiazole component is known for its antimicrobial properties. Compounds with similar structures have shown effectiveness against biofilms formed by Staphylococcus epidermidis, suggesting that This compound could be effective against nosocomial infections . The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and inhibition of essential metabolic pathways.
The biological activity of this compound can be attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in cancer cell proliferation and inflammation pathways.
- Cell Cycle Modulation : It has been suggested that such compounds can induce cell cycle arrest in cancer cells, leading to reduced tumor growth.
- Reactive Oxygen Species (ROS) Generation : Some studies indicate that these compounds can increase ROS levels, contributing to oxidative stress in cancer cells and promoting apoptosis .
Case Studies and Research Findings
- Study on Anticancer Effects : A recent study evaluated the effects of similar benzamide derivatives on MCF7 breast cancer cells, reporting significant apoptosis induction at concentrations as low as 25 µM .
- Antimicrobial Efficacy : Research indicated that compounds with nitro groups showed enhanced activity against resistant bacterial strains, making them promising candidates for future drug development .
- Pharmacokinetic Properties : Preliminary ADME (Absorption, Distribution, Metabolism, Excretion) studies suggest favorable pharmacokinetic profiles for compounds within this class, indicating potential for oral bioavailability and systemic distribution .
Properties
IUPAC Name |
4-(7-methoxy-2-methyl-4-oxochromen-3-yl)oxy-N-(5-nitro-1,3-thiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15N3O7S/c1-11-19(18(25)15-8-7-14(29-2)9-16(15)30-11)31-13-5-3-12(4-6-13)20(26)23-21-22-10-17(32-21)24(27)28/h3-10H,1-2H3,(H,22,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKYAKUUMFYWJEB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(O1)C=C(C=C2)OC)OC3=CC=C(C=C3)C(=O)NC4=NC=C(S4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15N3O7S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.